4-Fluoro-3-(trifluoromethyl)benzohydrazide
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Overview
Description
4-Fluoro-3-(trifluoromethyl)benzohydrazide is an organic compound belonging to the class of aroyl hydrazines. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzene ring, making it a unique and valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzhydrazide
- 4-Fluorobenzoic hydrazide
- 4-Chlorobenzhydrazide
- 4-Bromobenzoic hydrazide
Comparison: 4-Fluoro-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C8H6F4N2O |
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Molecular Weight |
222.14 g/mol |
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-1-4(7(15)14-13)3-5(6)8(10,11)12/h1-3H,13H2,(H,14,15) |
InChI Key |
PMNKPEWRHXLVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)C(F)(F)F)F |
Origin of Product |
United States |
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